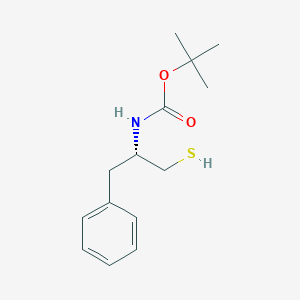

(s)-2-benzyl-2-n-bocamino-ethyl thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-phenyl-3-sulfanylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-14(2,3)17-13(16)15-12(10-18)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBYEBRVJRDWPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931100 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141437-85-6 | |

| Record name | tert-Butyl hydrogen (1-phenyl-3-sulfanylpropan-2-yl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Benzyl-2-(N-Boc-amino)ethanethiol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol, a chiral aminothiol derivative of significant interest in the fields of medicinal chemistry, peptide synthesis, and materials science. While direct literature on this specific molecule is sparse, this guide extrapolates from established synthetic methodologies and the known applications of structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic route with a detailed protocol, discuss expected characterization data, and explore its potential applications, all grounded in fundamental principles of organic chemistry and drug discovery.

Chemical Structure and Properties

(S)-2-Benzyl-2-(N-Boc-amino)ethanethiol is a chiral molecule featuring a stereocenter at the carbon bearing the benzyl and N-Boc-amino groups. The structure combines the reactivity of a thiol with the steric and electronic properties of a benzyl group and the widely used tert-butyloxycarbonyl (Boc) protecting group for the amine.

Key Structural Features:

-

Chiral Center: The (S)-configuration at the C2 position is crucial for applications in asymmetric synthesis and for creating stereospecific interactions with biological targets.

-

Thiol Group (-SH): This functional group is highly reactive and can participate in various chemical transformations, including disulfide bond formation, Michael additions, and coordination to metal centers.

-

N-Boc Protecting Group: The Boc group provides a stable and readily cleavable protection for the amine, preventing its unwanted reactivity during synthetic steps. It is typically removed under acidic conditions.

-

Benzyl Group: The benzyl substituent provides steric bulk and can engage in π-stacking interactions, which can be important for molecular recognition and binding to biological targets.

Below is the chemical structure of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol:

Caption: Chemical structure of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C16H25NO2S |

| Molecular Weight | 295.44 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Proposed Synthesis

A plausible and efficient synthesis of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol can be envisioned starting from the commercially available and relatively inexpensive chiral amino acid, (S)-phenylalanine. This multi-step synthesis leverages well-established reactions in organic chemistry.

Synthetic Workflow

The proposed synthetic pathway involves the following key transformations:

-

Reduction of the Carboxylic Acid: The carboxylic acid of (S)-phenylalanine is reduced to a primary alcohol.

-

Boc Protection of the Amine: The primary amine is protected with a Boc group.

-

Activation of the Alcohol: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate.

-

Nucleophilic Substitution with a Thiol Surrogate: The leaving group is displaced by a sulfur nucleophile, such as thioacetate.

-

Hydrolysis of the Thioester: The thioester is hydrolyzed to yield the final thiol product.

Caption: Proposed synthetic workflow for (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-Amino-3-phenylpropan-1-ol

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add (S)-phenylalanine portion-wise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenylpropan-1-ol as a white solid.

Step 2: Synthesis of (S)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate

-

Dissolve (S)-2-amino-3-phenylpropan-1-ol in a mixture of dichloromethane (DCM) and triethylamine (Et₃N).

-

To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

Step 3: Synthesis of (S)-tert-Butyl (1-(tosyloxy)-3-phenylpropan-2-yl)carbamate

-

Dissolve (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate in pyridine and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0 °C for 4-6 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the tosylated product, which can be used in the next step without further purification.

Step 4: Synthesis of (S)-S-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropyl) ethanethioate

-

Dissolve the tosylated intermediate in dimethylformamide (DMF).

-

Add potassium thioacetate and stir the mixture at 60-70 °C for 12-16 hours.

-

Cool the reaction mixture to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the thioacetate product.

Step 5: Synthesis of (S)-2-Benzyl-2-((tert-butoxycarbonyl)amino)ethanethiol

-

Dissolve the thioacetate from the previous step in methanol.

-

Add a solution of sodium hydroxide in water and stir the mixture at room temperature for 2-4 hours under an inert atmosphere.

-

Acidify the reaction mixture to pH ~5 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, (S)-2-benzyl-2-((tert-butoxycarbonyl)amino)ethanethiol.

Characterization

The structure and purity of the synthesized (S)-2-benzyl-2-(N-Boc-amino)ethanethiol would be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | - Singlet around 1.4 ppm (9H, Boc group)- Multiplet around 1.6 ppm (1H, SH)- Multiplets for the diastereotopic protons of the benzyl CH₂ and the ethyl CH₂- Multiplet for the chiral CH- Broad singlet for the NH proton- Aromatic protons of the benzyl group around 7.2-7.4 ppm |

| ¹³C NMR | - Signal for the Boc carbonyl around 155 ppm- Signal for the quaternary carbon of the Boc group around 80 ppm- Signals for the carbons of the ethyl backbone, the benzyl group, and the aromatic ring |

| Mass Spec (ESI) | Expected m/z for [M+H]⁺ and [M+Na]⁺ |

| FT-IR | - N-H stretching vibration around 3300-3400 cm⁻¹- C=O stretching of the Boc group around 1680-1700 cm⁻¹- S-H stretching vibration around 2550-2600 cm⁻¹ (can be weak) |

| Chiral HPLC | A single major peak confirming the enantiomeric purity. |

Potential Applications

The unique structural features of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol make it a versatile building block for various applications in research and development.

Peptide and Peptidomimetic Synthesis

The molecule can be used as an unnatural amino acid building block in solid-phase peptide synthesis (SPPS). The thiol group can be used for:

-

Cyclization: Formation of cyclic peptides through disulfide bridging with another cysteine residue or by reaction with an electrophilic side chain.

-

Conjugation: Site-specific attachment of payloads such as drugs, imaging agents, or fluorophores. The introduction of a D-amino acid derivative can enhance the proteolytic stability of peptides.[1]

Asymmetric Catalysis

Chiral aminothiols are known to act as ligands in asymmetric catalysis. The nitrogen and sulfur atoms can coordinate to a metal center, creating a chiral environment for enantioselective transformations such as additions, reductions, and cross-coupling reactions.

Drug Discovery

The N-benzyl motif is a common feature in many bioactive molecules and approved drugs, often contributing to target binding through cation-π interactions.[2][3] The combination of the chiral center, the thiol group, and the N-benzyl moiety makes this compound an interesting scaffold for the development of:

-

Enzyme Inhibitors: The thiol group can act as a nucleophile or a metal-binding group in the active site of enzymes, particularly metalloproteases and cysteine proteases.

-

Radioprotective Agents: Aminothiol compounds have been investigated for their ability to protect against radiation damage by scavenging free radicals.[4]

Caption: Potential applications of (S)-2-benzyl-2-(N-Boc-amino)ethanethiol.

Conclusion

(S)-2-Benzyl-2-(N-Boc-amino)ethanethiol represents a valuable, albeit currently under-explored, chiral building block with significant potential in diverse areas of chemical and pharmaceutical research. This guide has provided a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential applications. The methodologies and insights presented herein are intended to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this promising molecule in their respective fields. As with any novel compound, the proposed synthetic steps may require optimization, and a thorough characterization will be essential to confirm its identity and purity.

References

- Mumtaz, S., et al. (2015). Synthesis and Antimicrobial Activities of Amides of Chiral Benzyl Ethers of N-Boc Protected Aminols of L-amino acids with Succinic Acid. Journal of the Chemical Society of Pakistan, 37(2), 407-417.

- Sigma-Aldrich. tert-Butyl carbamate synthesis.

- Li, Y., et al. (2020). Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.

- Głowacka, I. E., et al. (2015).

- Guidechem. 2-(BOC-AMINO)ETHANETHIOL 67385-09-5 wiki.

- ResearchGate. Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates.

- J&K Scientific. 2-(Boc-amino)ethanethiol, 97% | 67385-09-5.

- Hsu, C. W., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1413.

- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.

- PrepChem.com. Synthesis of tert.-butyl (4S)-1-benzyl-3-[(2S)-3-benzoylthio-2-methylpropionyl]-2-oxo-imidazolidine-4-carboxylate.

- ChemicalBook. 2-(BOC-AMINO)ETHANETHIOL | 67385-09-5.

- MedChemExpress. 2-(Boc-amino)ethanethiol | Bifunctional Cross-linker.

- PubChem. N-BOC-ethylenediamine.

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

- Efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)

- Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. (2019). Molecules, 24(7), 1369.

- Pharmaffiliates. CAS No : 67385-09-5 | Product Name : 2-(Boc-amino)ethanthiol.

- Santa Cruz Biotechnology. 2-(Boc-amino)ethanethiol | CAS 67385-09-5.

- Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, e202400384.

- ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery.

- A recent update on new synthetic chiral compounds with antileishmanial activity. (2022). Archiv der Pharmazie, 355(10), e2200238.

- ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate.

- Sigma-Aldrich. 2-(Boc-amino)ethanethiol 97% 67385-09-5.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of (S)-2-benzyl-2-N-Boc-amino-ethyl Thiol

This guide provides a comprehensive, technically detailed protocol for the synthesis of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol, a chiral amino thiol derivative of significant interest to researchers and professionals in drug development and peptide chemistry. The strategic approach detailed herein begins with the commercially available and stereochemically defined precursor, (S)-phenylalaninol, and proceeds through a robust three-step sequence involving protection, activation, and nucleophilic substitution, culminating in the desired product. This document is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Strategic Overview

(S)-2-benzyl-2-N-Boc-amino-ethyl thiol is a valuable chiral building block. The presence of a primary thiol, a Boc-protected amine, and a benzylic stereocenter makes it a versatile synthon for the introduction of a protected cysteine-like moiety in the synthesis of peptidomimetics, protease inhibitors, and other complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group is favored for its stability under a range of conditions and its facile removal under mild acidic conditions, offering an orthogonal protection strategy in multi-step syntheses.[1][2]

The synthetic strategy is designed for efficiency, stereochemical retention, and high yield, starting from (S)-2-amino-3-phenylpropan-1-ol ((S)-phenylalaninol). The core of this synthesis lies in the transformation of the primary hydroxyl group into a thiol. A direct conversion is often challenging and can lead to side products. Therefore, a more controlled and reliable two-step approach is employed: activation of the alcohol as a tosylate, followed by displacement with a sulfur nucleophile.[3][4]

The overall synthetic pathway can be visualized as follows:

Caption: Overall synthetic workflow from (S)-Phenylalaninol.

Experimental Protocols and Mechanistic Insights

This section provides a detailed, step-by-step methodology for each synthetic transformation. The causality behind the choice of reagents and conditions is explained to provide a deeper, field-proven insight into the protocol.

Step 1: N-Boc Protection of (S)-Phenylalaninol

The initial step involves the protection of the primary amine of (S)-phenylalaninol. The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is highly efficient and chemoselective for the amino group, leaving the hydroxyl group intact.[5]

Protocol:

-

To a solution of (S)-phenylalaninol (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (1.0 N aqueous solution, 2.2 eq.).

-

Stir the mixture vigorously at room temperature.

-

Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in 1,4-dioxane dropwise over 30 minutes.

-

Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate as a white solid.[6][7]

Expertise & Experience: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino alcohol and the Boc anhydride. The sodium hydroxide acts as a base to deprotonate the ammonium species formed in situ, facilitating the nucleophilic attack of the amine on the carbonyl of the Boc anhydride.

Step 2: Tosylation of N-Boc-(S)-phenylalaninol

The primary alcohol of the N-Boc protected intermediate is converted into a tosylate. This transforms the hydroxyl group, which is a poor leaving group, into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.[8] This reaction is carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.

Protocol:

-

Dissolve N-Boc-(S)-phenylalaninol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq.).

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with the addition of cold water.

-

Separate the organic layer, and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate. Purification can be achieved by column chromatography on silica gel.

Trustworthiness: The progress of this reaction is self-validating through TLC analysis, where the formation of a new, less polar spot corresponding to the tosylate and the disappearance of the starting alcohol spot will be observed. The stereochemical integrity of the chiral center is maintained throughout this step as the reaction occurs at the oxygen atom and does not involve the chiral carbon.[8]

Step 3: Thioacetate Displacement and Hydrolysis

The final two transformations are often performed in a sequential one-pot or two-step process. The tosylate is displaced by a sulfur nucleophile, in this case, the thioacetate anion. The resulting thioacetate is then hydrolyzed under basic conditions to yield the final thiol product.

Protocol:

-

Thioacetate Displacement:

-

Dissolve the tosylated intermediate (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq.) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the tosylate.

-

-

Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

For the hydrolysis, a solution of sodium hydroxide in degassed methanol/water is added.[9] A typical procedure involves adding a solution of NaOH (2.0 eq.) in a 4:1 mixture of ethanol and water.

-

Stir the mixture at room temperature for 2-4 hours under an inert atmosphere to prevent oxidation of the thiol.

-

After the hydrolysis is complete (monitored by TLC or LC-MS), neutralize the mixture with a degassed acidic solution (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with degassed water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure (S)-2-benzyl-2-N-Boc-amino-ethyl thiol.

-

Expertise & Experience: The choice of potassium thioacetate as the sulfur source is strategic. It is a stable, solid reagent that is less odorous and easier to handle than gaseous hydrogen sulfide or its salts. The subsequent hydrolysis provides a clean conversion to the thiol.[10] It is crucial to perform the hydrolysis and work-up under an inert atmosphere and with degassed solvents to minimize the oxidative dimerization of the thiol product into a disulfide.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Typical Yield |

| 1 | (S)-Phenylalaninol | (Boc)₂O, NaOH, 1,4-Dioxane/H₂O | N-Boc-(S)-phenylalaninol | 90-98% |

| 2 | N-Boc-(S)-phenylalaninol | TsCl, Et₃N, DCM | (S)-2-(Boc-amino)-3-phenylpropyl-1-tosylate | 85-95% |

| 3 | (S)-2-(Boc-amino)-3-phenylpropyl-1-tosylate | KSAc, DMF; then NaOH, EtOH/H₂O | (S)-2-benzyl-2-N-Boc-amino-ethyl thiol | 75-85% (over 2 steps) |

Visualization of the Synthetic Pathway

Caption: Detailed reaction scheme for the synthesis of the target compound.

Conclusion

The synthetic protocol detailed in this guide presents a reliable and efficient method for the preparation of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol. By leveraging well-established and high-yielding reactions, this pathway provides researchers with a practical approach to access this valuable chiral building block. The emphasis on mechanistic understanding and procedural detail is intended to empower scientists to confidently reproduce and, if necessary, adapt this synthesis for their specific research and development needs.

References

-

Chauhan, P., & Mahajan, S. (2014). Synthetic access to thiols: A review. Journal of Chemical Sciences, 126(5), 1289-1303. Available from: [Link]

-

Snow, A. W., & Foos, E. E. (2003). Conversion of Alcohols to Thiols via Tosylate Intermediates. Synthesis, 2003(03), 458-460. Available from: [Link]

-

Blank, I., et al. Enzymes-Assisted Generation of Thiols from Thioacetates. Available from: [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

-

Scruggs, C. Synthesis and Characterization of Various Thiol Products for Use in Self-Assembled Monolayers. Journal of the Arkansas Academy of Science, 68, 76-80. Available from: [Link]

-

Snow, A., & Foos, E. (2003). Conversion of alcohols to thiols via tosylate intermediates. Synthesis, 2003(03), 458-460. Available from: [Link]

- Google Patents. Process for the conversion of primary and secondary alcohols to their corresponding thiols and thiol esters.

-

University of Calgary. Chapter 8: Tosylates. Available from: [Link]

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available from: [Link]

- Google Patents. Synthesis method of N-Boc-L-phenylalaninol.

-

ResearchGate. Conversion of Alcohols to Thiols via Tosylate Intermediates. Available from: [Link]

-

MySkinRecipes. Boc-L-phenylalaninol. Available from: [Link]

-

MDPI. Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R). Available from: [Link]

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Available from: [Link]

-

PubMed. Thioacetate-Based Initiators for the Synthesis of Thiol-End-Functionalized Poly(2-oxazoline)s. Available from: [Link]

-

Scholars Research Library. Design, synthesis and characterization of novel peptide derivatives of biological interest. Der Pharma Chemica, 3(3), 174-188. Available from: [Link]

-

Chemistry LibreTexts. 9.4: Tosylate—Another Good Leaving Group. Available from: [Link]

-

Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Buy (S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate | 155836-47-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-L-phenylalaninol [myskinrecipes.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ias.ac.in [ias.ac.in]

Introduction: The Strategic Importance of N-Boc-(S)-phenylalaninyl Thiol Analogs

An in-depth technical guide on (S)-tert-butyl (1-(mercaptomethyl)-2-phenylethyl)carbamate, a crucial building block in advanced chemical synthesis. This guide is tailored for researchers, scientists, and drug development professionals, providing expert insights into its synthesis, characterization, and applications.

(S)-tert-butyl (1-(mercaptomethyl)-2-phenylethyl)carbamate, often referred to in literature by various nomenclature such as N-Boc-(S)-2-amino-3-phenyl-1-propanethiol, is a chiral thiol derivative of the amino acid L-phenylalanine. Its structure incorporates a Boc-protected amine and a primary thiol, making it a highly valuable and versatile building block in medicinal chemistry and organic synthesis. The presence of the thiol group, a potent nucleophile and a key component in many biologically active molecules, combined with the protected amine, allows for selective and sequential chemical modifications.

This guide provides a comprehensive overview of this compound, focusing on its synthesis from L-phenylalanine, detailed purification and characterization protocols, and its significant applications, particularly in the development of enzyme inhibitors.

Physicochemical Properties and Identification

A clear identification of the target compound is paramount for reproducible research. The definitive identifier for this molecule is its CAS Registry Number.

| Property | Data | Source |

| Chemical Name | (S)-tert-butyl (1-(mercaptomethyl)-2-phenylethyl)carbamate | IUPAC Nomenclature |

| Synonyms | N-Boc-L-phenylalaninol thioacetate precursor, N-Boc-(S)-2-amino-3-phenyl-1-propanethiol | Common Usage |

| CAS Number | 163531-93-9 | Chemical Abstracts Service |

| Molecular Formula | C14H21NO2S | - |

| Molecular Weight | 267.39 g/mol | - |

| Appearance | White to off-white solid | Typical Observation |

Synthesis Protocol: A Validated Two-Step Approach from L-Phenylalaninol

The most common and reliable synthesis of (S)-tert-butyl (1-(mercaptomethyl)-2-phenylethyl)carbamate begins with the commercially available N-Boc-L-phenylalaninol. The strategy involves the conversion of the primary alcohol to a thioacetate, followed by hydrolysis to yield the free thiol. This two-step process is favored for its high yields and straightforward purification.

Experimental Workflow Diagram

Caption: Synthetic workflow for the target compound from N-Boc-L-phenylalaninol.

Step 1: Mitsunobu Thioacetylation of N-Boc-L-phenylalaninol

The Mitsunobu reaction is an exceptionally reliable method for converting a primary alcohol into a variety of functional groups, including thioesters, with inversion of configuration. However, as the starting material's chiral center is not at the site of reaction, its stereochemistry is retained.

-

Rationale: This reaction proceeds under mild, neutral conditions, which is crucial for preserving the acid-labile Boc protecting group. Triphenylphosphine and an azodicarboxylate (like DIAD) form a phosphonium salt intermediate, which activates the alcohol for nucleophilic attack by the weakly acidic thioacetic acid.

-

Detailed Protocol:

-

Dissolve N-Boc-L-phenylalaninol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add thioacetic acid (1.2 eq) to the stirred solution.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired thioacetate intermediate and byproducts (triphenylphosphine oxide and the DIAD-hydrazine).

-

Purify the crude product via flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure intermediate, S-((S)-2-(Boc-amino)-3-phenylpropyl) ethanethioate.

-

Step 2: Hydrolysis of the Thioacetate

The final step is the deprotection of the thioacetate to unveil the free thiol.

-

Rationale: A base-catalyzed hydrolysis using sodium methoxide in methanol is a clean and efficient method for cleaving the thioester bond without affecting the Boc protecting group. The reaction is typically very fast.

-

Detailed Protocol:

-

Dissolve the purified thioacetate intermediate from Step 1 in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of sodium methoxide (1.1 eq, typically from a 25% w/w solution in methanol) dropwise.

-

Stir the reaction at 0 °C for 30-60 minutes. Monitor by TLC for the disappearance of the thioacetate spot.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

The resulting crude product is often of high purity but can be further purified by flash chromatography if necessary to yield the final product as a white solid.

-

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the Boc group (~1.4 ppm, 9H, singlet), the diastereotopic protons of the -CH2-S- group, the methine proton (-CH-), the benzyl protons (-CH2-Ph), and the aromatic protons.

-

¹³C NMR: Will show distinct peaks for all 14 carbons, including the carbonyl of the Boc group, the aromatic carbons, and the aliphatic chain.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight. Expect to see the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight of 267.39.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is necessary to confirm the enantiomeric purity ((S)-configuration) of the final product. A purity of >98% is typically required for applications in drug discovery.

Applications in Drug Development: Cysteine Protease Inhibition

This thiol-containing building block is particularly valuable in the design of inhibitors for cysteine proteases, a class of enzymes implicated in various diseases, including cancer, arthritis, and parasitic infections.

Mechanism of Action

The thiol group (-SH) of the molecule is a key pharmacophore. It is designed to act as a nucleophile that can form a reversible or irreversible covalent bond with the catalytic cysteine residue in the active site of the target protease, thereby inactivating the enzyme. The phenylalanine-derived backbone helps to position the thiol group correctly within the enzyme's active site by mimicking the natural peptide substrate.

Caption: Covalent inhibition mechanism of a cysteine protease by a thiol-containing inhibitor.

The Boc-protected amine allows for further synthetic elaboration. It can be deprotected under acidic conditions and then coupled with other amino acids or molecular fragments to build larger, more complex, and highly specific protease inhibitors. This modularity is a cornerstone of modern combinatorial chemistry and fragment-based drug design.

Conclusion

(S)-tert-butyl (1-(mercaptomethyl)-2-phenylethyl)carbamate (CAS: 163531-93-9) is more than just a chemical reagent; it is a strategic tool for the rational design of targeted therapeutics. The reliable synthetic route, coupled with its unique structural features, provides a robust platform for developing potent and selective enzyme inhibitors. The detailed protocols and mechanistic insights provided in this guide serve as a practical resource for researchers aiming to leverage this versatile building block in their drug discovery and chemical biology programs.

References

An In-depth Technical Guide to (S)-2-Benzyl-2-N-Boc-aminoethyl Thiol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (S)-2-Benzyl-2-N-Boc-aminoethyl thiol, a chiral thiol derivative of significant interest in biochemical and pharmaceutical research. We will delve into its chemical properties, provide a detailed synthesis protocol, explore its applications, and discuss relevant analytical techniques for its characterization. This document is intended to serve as a valuable resource for researchers working with or considering the use of this versatile molecule.

Physicochemical Properties of (S)-2-Benzyl-2-N-Boc-aminoethyl Thiol

(S)-2-Benzyl-2-N-Boc-aminoethyl thiol, systematically named tert-butyl (S)-(1-(benzylthio)propan-2-yl)carbamate, is a chiral organic compound. The presence of a thiol group protected by a benzyl group and an amine group protected by a tert-butoxycarbonyl (Boc) group makes it a stable and useful building block in organic synthesis, particularly in peptide and medicinal chemistry.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁NO₂S | [1][2] |

| Molecular Weight | 267.39 g/mol | [1][2] |

| CAS Number | 141437-85-6 | [1][3] |

| Appearance | White to off-white solid | |

| Melting Point | 108-110 °C | [1] |

| Chirality | (S)-enantiomer |

Synthesis of (S)-2-Benzyl-2-N-Boc-aminoethyl Thiol

The synthesis of (S)-2-Benzyl-2-N-Boc-aminoethyl thiol is a multi-step process that requires careful control of reaction conditions to ensure high yield and enantiomeric purity. The general synthetic strategy involves the protection of a chiral amino alcohol, conversion of the alcohol to a leaving group, and subsequent displacement with a benzylthiolate.

Synthetic Workflow

The following diagram illustrates the typical synthetic workflow for preparing (S)-2-Benzyl-2-N-Boc-aminoethyl thiol.

Caption: Synthetic workflow for (S)-2-Benzyl-2-N-Boc-aminoethyl Thiol.

Detailed Experimental Protocol

Materials:

-

(S)-2-amino-1-propanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride (MsCl)

-

Benzyl mercaptan

-

Sodium hydride (NaH) or similar strong base

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Step 1: Boc Protection of (S)-2-amino-1-propanol

-

Dissolve (S)-2-amino-1-propanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected amino alcohol. Purify by flash column chromatography if necessary.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the Boc-protected amino alcohol in DCM and cool to 0 °C.

-

Add TEA or DIPEA (1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

-

Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the mesylated intermediate. This intermediate is often used in the next step without further purification.

Step 3: Nucleophilic Substitution with Benzylthiolate

-

In a separate flask, prepare the sodium benzylthiolate by adding benzyl mercaptan (1.2 equivalents) to a suspension of sodium hydride (NaH) (1.2 equivalents) in anhydrous THF or DMF at 0 °C. Stir until hydrogen evolution ceases.

-

Add a solution of the mesylated intermediate in THF or DMF to the benzylthiolate solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (S)-2-Benzyl-2-N-Boc-aminoethyl thiol.

Applications in Research and Drug Development

The unique structural features of (S)-2-Benzyl-2-N-Boc-aminoethyl thiol make it a valuable tool in several areas of chemical and pharmaceutical science.

-

Peptide and Peptidomimetic Synthesis: The protected thiol and amine functionalities allow for its incorporation into peptide chains. The benzyl protecting group of the thiol can be selectively removed under reducing conditions, enabling the formation of disulfide bonds or conjugation to other molecules. The Boc group is readily removed under acidic conditions.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a useful building block for the synthesis of enantiomerically pure molecules, including drug candidates.

-

Cysteine Prodrugs: The S-benzyl group can be used as a protecting group for cysteine residues in peptides and proteins. In a biological context, this can serve as a prodrug strategy, where the benzyl group is cleaved in vivo to release the free thiol.

-

Inhibitor Design: The thiol group is a key functional group in many enzyme inhibitors, particularly those targeting cysteine proteases. This compound can serve as a scaffold for the development of novel inhibitors.

Analytical Characterization

The identity and purity of (S)-2-Benzyl-2-N-Boc-aminoethyl thiol should be confirmed using a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The spectra will show characteristic peaks for the benzyl, Boc, and ethylamine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric purity of the final product, chiral HPLC is the method of choice.

-

Melting Point Analysis: The melting point can be used as an indicator of purity.

Conclusion

(S)-2-Benzyl-2-N-Boc-aminoethyl thiol is a valuable and versatile chiral building block with significant applications in organic synthesis and medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The ability to selectively deprotect the amine and thiol functionalities makes it a powerful tool for the construction of complex molecules. As research in peptide-based therapeutics and asymmetric synthesis continues to grow, the importance of such well-defined chiral building blocks will undoubtedly increase.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral aminothiol, (S)-2-benzyl-2-N-Boc-amino-ethyl thiol. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the aminothiol moiety in various biologically active molecules. This document will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules. Furthermore, this guide outlines detailed, field-proven methodologies for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility in your research.

Introduction: The Significance of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol

(S)-2-benzyl-2-N-Boc-amino-ethyl thiol is a versatile building block in organic synthesis, particularly in the construction of peptidomimetics and other molecules with therapeutic potential. The presence of a primary thiol, a chiral center, and a Boc-protected amine makes it a valuable synthon for introducing a specific stereochemistry and a nucleophilic thiol group. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound before its use in subsequent synthetic steps.

This guide is structured to provide not just the data, but the scientific reasoning behind the expected spectral features. By understanding the "why" behind the data, researchers can more confidently interpret their own experimental results and troubleshoot any discrepancies.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

The expected ¹H NMR spectrum of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol in a solvent like CDCl₃ would exhibit the following key signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 7.35 - 7.20 | multiplet | 5H | Ar-H | The five protons of the phenyl ring of the benzyl group are expected to resonate in this region, typical for aromatic protons.[1] |

| ~ 5.0 - 4.8 | broad singlet | 1H | NH | The carbamate proton signal is often broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |

| ~ 4.0 - 3.8 | multiplet | 1H | CH -NHBoc | This methine proton, being adjacent to the chiral center and the nitrogen atom, will likely appear as a multiplet. |

| ~ 2.9 - 2.7 | multiplet | 2H | Ph-CH₂ | The benzylic protons are diastereotopic due to the adjacent chiral center and are expected to appear as a multiplet. |

| ~ 2.6 - 2.4 | multiplet | 2H | CH₂ -SH | The methylene protons adjacent to the thiol group will likely be a multiplet due to coupling with the neighboring methine and the thiol proton. |

| ~ 1.45 | singlet | 9H | C(CH₃ )₃ | The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic sharp singlet. This is a hallmark of the Boc group.[1] |

| ~ 1.3 - 1.1 | triplet | 1H | SH | The thiol proton signal can be a triplet due to coupling with the adjacent methylene group. Its chemical shift and multiplicity can be affected by solvent, concentration, and temperature due to hydrogen bonding and exchange. |

Causality in Experimental Choices: The choice of a deuterated solvent like chloroform (CDCl₃) is standard for non-polar to moderately polar organic compounds. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially for the overlapping multiplets in the aliphatic region.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~ 170 | C =O (Boc) | The carbonyl carbon of the Boc group is expected in this downfield region.[1] |

| ~ 138 | Ar-C (quaternary) | The quaternary carbon of the phenyl ring attached to the ethyl chain. |

| ~ 129 - 126 | Ar-C H | The aromatic carbons of the benzyl group will appear in this range.[2] |

| ~ 80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group.[1] |

| ~ 55 | C H-NHBoc | The chiral methine carbon attached to the nitrogen. |

| ~ 40 | Ph-C H₂ | The benzylic carbon. |

| ~ 35 | C H₂-SH | The carbon atom directly bonded to the thiol group. |

| ~ 28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group will give a single, intense signal.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Vibration | Rationale and Comparative Insights |

| ~ 3350 | N-H stretch | A moderate to sharp absorption band corresponding to the N-H stretching of the Boc-protected amine.[1] |

| ~ 3050 | C-H stretch (aromatic) | Absorption bands for the C-H stretching vibrations of the phenyl ring. |

| ~ 2970, 2870 | C-H stretch (aliphatic) | Strong absorption bands for the C-H stretching of the methyl and methylene groups. |

| ~ 2550 | S-H stretch | A weak but characteristic absorption for the thiol S-H stretch. This peak can sometimes be broad or difficult to observe. |

| ~ 1680 | C=O stretch (amide I) | A strong, sharp absorption band characteristic of the carbonyl group in the Boc protecting group.[1] |

| ~ 1520 | N-H bend (amide II) | A moderate absorption band associated with the N-H bending and C-N stretching of the carbamate. |

| ~ 1160 | C-O stretch | A strong absorption from the C-O bond of the carbamate group. |

Trustworthiness of the Protocol: To obtain a reliable IR spectrum, the sample must be free of water and other hydrogen-bonding impurities, as these can broaden the N-H and S-H stretching bands and obscure important features. The use of a dry KBr pellet or a thin film on a salt plate is a standard and trustworthy method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Ion | Rationale |

| [M+H]⁺ | Molecular Ion | The protonated molecular ion is expected to be observed in soft ionization techniques like Electrospray Ionization (ESI). For C₁₄H₂₁NO₂S, the expected m/z would be approximately 268.13. |

| [M+Na]⁺ | Sodium Adduct | It is common to observe the sodium adduct of the molecular ion, especially with ESI-MS. The expected m/z would be approximately 290.11. |

| [M-Boc+H]⁺ | Loss of Boc group | A common fragmentation pathway for Boc-protected amines is the loss of the entire Boc group (100 amu). |

| [M-C₄H₉]⁺ | Loss of tert-butyl group | Loss of the tert-butyl cation (57 amu) is another characteristic fragmentation. |

| [C₇H₇]⁺ | Tropylium ion | The benzyl group can fragment to form the stable tropylium cation with an m/z of 91. |

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating by including steps for instrument calibration and sample preparation that ensure data quality.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Expertise & Experience: The quantity of sample is chosen to provide a good signal-to-noise ratio without causing line broadening due to concentration effects. Referencing to the residual solvent peak is a standard and reliable method for ensuring accurate chemical shift reporting.[3]

IR Spectroscopy Protocol

Caption: Workflow for IR data acquisition using the thin film method.

Trustworthiness: Acquiring a background spectrum immediately before the sample scan corrects for atmospheric water and carbon dioxide, as well as any absorptions from the salt plates, ensuring that the resulting spectrum is solely from the sample.[4]

Mass Spectrometry Protocol (ESI-MS)

Caption: Workflow for ESI-MS data acquisition and analysis.

Authoritative Grounding: The use of a soft ionization technique like ESI is crucial for observing the molecular ion of potentially fragile molecules like this aminothiol.[5][6] Acidification of the sample solution helps to ensure that the analyte is in its protonated form, which is necessary for detection in positive ion mode.

Conclusion

The spectroscopic characterization of (S)-2-benzyl-2-N-Boc-amino-ethyl thiol is a critical step in its synthesis and application. This guide has provided a detailed prediction and interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles and supported by data from related compounds. The outlined experimental protocols offer a reliable framework for researchers to obtain high-quality, reproducible data. By following these guidelines, scientists and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their downstream applications.

References

-

Syed Shafi, S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of Boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Available at: [Link]

-

MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2-(ethylthiocarbonothioylthio)propanoate. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. Available at: [Link]

-

IJCRT.org. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Available at: [Link]

-

National Institutes of Health. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][7][8]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Available at: [Link]

-

Chemical Methodologies. (n.d.). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available at: [Link]

-

Diva. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Available at: [Link]

-

University of Rochester. (n.d.). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure–Reactivity Studies. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

-

National Institutes of Health. (n.d.). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Available at: [Link]

Sources

- 1. ijcr.info [ijcr.info]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. rsc.org [rsc.org]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

(s)-2-benzyl-2-n-bocamino-ethyl thiol stability and storage

An In-Depth Technical Guide to the Stability and Storage of (S)-2-benzyl-N-Boc-aminoethyl thiol

Executive Summary

(S)-2-benzyl-N-Boc-aminoethyl thiol is a key synthetic intermediate in pharmaceutical research and development, valued for its unique combination of a reactive thiol, a protected amine, and a chiral center. However, the very features that make it synthetically useful also render it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the intrinsic stability of this molecule, delineates its primary degradation pathways, and offers detailed, field-proven protocols for its optimal storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the compound's purity, reactivity, and, ultimately, the success of multi-step synthetic campaigns and the quality of the final drug substance.

Introduction: The Synthetic Utility and Stability Challenge

(S)-2-benzyl-N-Boc-aminoethyl thiol is a chiral building block that incorporates a nucleophilic thiol group and a Boc-protected primary amine. The S-benzyl protection of the thiol allows for the selective reaction of other functional groups, while the Boc group provides a stable yet easily removable protection for the amine, compatible with a wide range of reaction conditions.[] This trifecta of functionalities makes it a valuable intermediate in the synthesis of complex molecules, including peptidomimetics and other chiral drug candidates.

However, the presence of a thiol group, even when protected, and an acid-labile Boc group presents a significant stability challenge. The primary concerns are the oxidation of the sulfur atom and the hydrolysis of the Boc protecting group.[][2] Understanding and mitigating these degradation pathways are paramount for researchers to ensure the compound's integrity from receipt to reaction.

Intrinsic Chemical Stability and Molecular Properties

The stability of (S)-2-benzyl-N-Boc-aminoethyl thiol is dictated by the interplay of its three key functional moieties: the S-benzyl protected thiol, the N-Boc protected amine, and the chiral backbone.

-

N-Boc (tert-Butoxycarbonyl) Group: This protecting group is renowned for its stability under basic and nucleophilic conditions, making it orthogonal to many other protecting groups like Fmoc.[3] However, it is inherently labile under acidic conditions, which catalyze its cleavage to yield the free amine, carbon dioxide, and isobutylene.[4] The rate of this hydrolysis is pH-dependent and can be a significant concern during workups or if the compound is exposed to acidic environments.[5]

-

S-Benzyl Thioether: The benzyl group offers robust protection for the thiol, rendering it significantly less susceptible to the facile oxidation that plagues free thiols. Cleavage of the S-benzyl group typically requires harsh conditions, such as sodium in liquid ammonia or strong acid catalysis (e.g., anhydrous HF), which are not encountered during routine storage. However, the thioether linkage can be susceptible to oxidation under strongly oxidizing conditions, potentially forming sulfoxides and sulfones.

-

Thiol Moiety: While the benzyl group provides protection, the inherent nucleophilicity of the sulfur atom remains a latent reactivity point. The presence of the sulfur atom also makes the molecule potentially susceptible to photosensitized oxidation.[6]

Potential Degradation Pathways

Understanding the potential degradation pathways is the first step in designing effective storage and handling strategies. The primary routes of degradation for (S)-2-benzyl-N-Boc-aminoethyl thiol are oxidation and hydrolysis.

Oxidative Degradation

The thioether is the primary site of oxidative attack. Under ambient conditions, particularly in the presence of atmospheric oxygen, light, or trace metal contaminants, the thioether can be oxidized. The initial and most common oxidation product is the corresponding sulfoxide. Further oxidation can lead to the sulfone.

-

(S)-2-benzyl-N-Boc-aminoethyl thiol → (S)-2-(benzylsulfinyl)-N-Boc-aminoethane → (S)-2-(benzylsulfonyl)-N-Boc-aminoethane

This oxidation cascade is often irreversible and leads to impurities that can be difficult to remove and may interfere with subsequent synthetic steps.

Hydrolytic Degradation

The Boc group is susceptible to acid-catalyzed hydrolysis. Exposure to acidic conditions, even mild ones (pH < 4), can initiate the removal of the Boc group, yielding the free amine as its corresponding salt.[5]

-

(S)-2-benzyl-N-Boc-aminoethyl thiol + H⁺ → (S)-2-benzylaminoethyl thiol salt + CO₂ + Isobutylene

This degradation is particularly relevant during aqueous workups or if the compound is stored in a non-inert atmosphere where it can react with atmospheric moisture and CO₂ to create a weakly acidic microenvironment.

Thermolytic and Photolytic Degradation

While generally stable at recommended storage temperatures, elevated temperatures can accelerate both oxidative and hydrolytic degradation.[7] The C-S bond in the S-benzyl group is also susceptible to cleavage under high-energy photolytic conditions, potentially generating radical species.[6] Therefore, protection from light is a critical storage parameter.

Caption: Figure 1: Primary Degradation Pathways.

Recommended Storage and Handling Procedures

To maintain the purity and integrity of (S)-2-benzyl-N-Boc-aminoethyl thiol, a multi-faceted approach to storage and handling is essential. The following conditions are based on best practices for structurally similar, sensitive reagents.[8][9]

| Parameter | Recommended Condition | Justification |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of all potential degradation pathways, including oxidation and hydrolysis.[] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the thioether by displacing atmospheric oxygen.[11] |

| Light | Protect from Light (Amber Vial) | Minimizes potential photolytic degradation and photosensitized oxidation.[12] |

| Moisture | Tightly Sealed Container in a Dry Environment | Prevents hydrolysis of the acid-labile Boc protecting group.[2] |

Handling Best Practices:

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere Handling: For weighing and dispensing, it is highly recommended to use a glove box or to flush the container with an inert gas before and after use.

-

Avoid Contamination: Use clean, dry spatulas and glassware. Avoid contact with strong acids, bases, and oxidizing agents.

Establishing a Stability-Indicating Method

A robust analytical method that can separate the intact compound from its potential degradation products is crucial for assessing stability. Such a method is termed "stability-indicating."[3] For (S)-2-benzyl-N-Boc-aminoethyl thiol, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[13]

Principles of the Method

The method should be able to resolve the parent compound from its primary degradation products: the sulfoxide, sulfone, and the de-Boc-protected amine. The significant differences in polarity between these compounds make separation by RP-HPLC highly effective.

Recommended Analytical Technique: RP-HPLC

A typical RP-HPLC method would utilize a C18 stationary phase with a gradient elution profile. The Boc group provides a sufficient chromophore for UV detection. For definitive identification of unknown peaks observed during a stability study, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable complementary technique.[14]

Caption: Figure 2: Workflow for Stability Assessment.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a starting point and should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[6]

-

Instrumentation: HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 5 µm, 4.6 x 250 mm (or similar).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-32 min: 90% to 30% B

-

32-37 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 5 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of the stability-indicating method.[15] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing.[16] A degradation of 5-20% is generally considered optimal for this purpose.[17]

| Stress Condition | Methodology | Potential Degradation Pathway Targeted |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Boc deprotection |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Assess stability to base (Boc group should be stable) |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of thioether to sulfoxide/sulfone |

| Thermal | Solid state at 80°C for 72 hours | General thermal decomposition |

| Photolytic | Expose solution (1 mg/mL in ACN/H₂O) to ICH-compliant light source (e.g., 1.2 million lux hours and 200 W h/m²) | Photodegradation |

Step-by-Step Protocol:

-

Prepare Stock Solution: Prepare a 1 mg/mL stock solution of (S)-2-benzyl-N-Boc-aminoethyl thiol in acetonitrile.

-

Acid Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Take time points (e.g., 2, 8, 24, 48 hours), neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

-

Base Stress: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Take time points, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Take time points and analyze directly.

-

Thermal Stress: Place a known amount of the solid compound in an oven at 80°C. At various time points, withdraw samples, prepare a 1 mg/mL solution, and analyze.

-

Photolytic Stress: Prepare a 1 mg/mL solution and expose it to a photostability chamber alongside a dark control. Analyze at appropriate intervals.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method. Use LC-MS to identify the major degradation products.

Conclusion

The chemical integrity of (S)-2-benzyl-N-Boc-aminoethyl thiol is critical for its successful application in drug development. While the compound is stable under optimal conditions, it is susceptible to degradation via oxidation of the thioether and acid-catalyzed hydrolysis of the Boc-protecting group. By implementing the stringent storage and handling procedures outlined in this guide—namely refrigeration under an inert, dry, and dark atmosphere—researchers can significantly mitigate these risks. Furthermore, the use of a validated, stability-indicating HPLC method is essential for monitoring the purity of the material over time and ensuring its suitability for use in synthesis.

References

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Cabral-Marques, H. M., & Almeida, I. F. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1332. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Reddit. (2024, November 13). Why is boc stable to hydrolysis under basic conditions?[Link]

-

ResearchGate. (2015, November 23). Shelf life / reactivity of amino groups after removing boc protecting group?[Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Jadhav, A. P., et al. (2022). Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. Journal of Drug Delivery and Therapeutics, 12(5), 104-111. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2017). Stability Indicating Analytical Method Development and Validation. [Link]

-

Bak, A., et al. (2020). Early Events of Photosensitized Oxidation of Sulfur-Containing Amino Acids Studied by Laser Flash Photolysis and Mass Spectrometry. The Journal of Physical Chemistry B, 124(35), 7583-7594. [Link]

-

Li, Y., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Food Chemistry, 431, 137119. [Link]

-

Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. [Link]

-

BioPharm International. (2017). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Wang, P. G., et al. (2006). The kinetics of thiol-mediated decomposition of S-nitrosothiols. Journal of Pharmaceutical Sciences, 95(10), 2275-2285. [Link]

-

Jouyban, A. (2016). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. European Journal of Pharmaceutics and Biopharmaceutics, 98, 139-147. [Link]

-

ResearchGate. (2017). Results of forced degradation studies. [Link]

-

Fairweather, J. K., & Jolliffe, K. A. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9680-9730. [Link]

-

Pittenauer, E., et al. (2003). Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements. Journal of Mass Spectrometry, 38(10), 1056-1065. [Link]

-

Constructor University Library. (2017). Thermal Degradation of Food Proteins. [Link]

-

RSC Publishing. (2021). Cysteine protecting groups: applications in peptide and protein science. [Link]

-

Quora. (2012, January 19). How long can one store amino acids at room temperature?[Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

NIH. (2019). Hydrothermal Degradation of Amino Acids. [Link]

-

NIH. (2023). Red-Light-Induced Cysteine Modifications Suitable for Protein Labeling. [Link]

-

Springer. (2009). Kinetic Characteristics and Mechanisms of the Oxidative Destruction of Benzyl Benzoate. [Link]

-

NIH. (2013). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

BuyersGuideChem. Supplier CAS No 102830-49-9. [Link]

-

ResearchGate. (2025, August 10). S-Benzyl-L-cysteine. [Link]

-

PubChem. N-tert-Butyloxycarbonyl-S-benzylcysteine. [Link]

-

NIH. (2023). Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release. [Link]

-

University of Colorado Anschutz Medical Campus. (2001). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. [Link]

-

Otto Chemie Pvt. Ltd. Boc-s-benzyl-l-cysteine, 98%. [Link]

-

ResearchGate. (2019). N acetylcysteine forced degradation study. [Link]

- Karrer, P. (1977). Lehrbuch der organischen Chemie. Georg Thieme Verlag.

-

ACS Publications. (2022). Photocatalyzed Oxidative Decarboxylation Forming Aminovinylcysteine Containing Peptides. [Link]

-

NIH. (2017). Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH. [Link]

-

SciSpace. (1989). Oxidation of Methoxylated Benzyl Alcohols by Laccase of Coriolus versicolor in the Presence of Syringaldehyde. [Link]

-

ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

Sources

- 2. database.ich.org [database.ich.org]

- 3. ijpsm.com [ijpsm.com]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemscene.com [chemscene.com]

- 11. quora.com [quora.com]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. jddtonline.info [jddtonline.info]

- 14. researchgate.net [researchgate.net]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmainfo.in [pharmainfo.in]

- 17. biopharminternational.com [biopharminternational.com]

An In-depth Technical Guide to (s)-2-benzyl-2-n-bocamino-ethyl thiol: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of chiral molecules are paramount to the development of novel therapeutics with high specificity and efficacy. Among the diverse array of chiral building blocks, (s)-2-benzyl-2-n-bocamino-ethyl thiol stands out as a versatile intermediate, particularly in the synthesis of peptidomimetics and targeted enzyme inhibitors. Its unique structural features, comprising a protected amine, a benzyl group, and a reactive thiol moiety, offer a scaffold for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the key chemical features, synthesis, characterization, and potential applications of this important chiral thiol, with a focus on its role in the development of cysteine protease inhibitors.

Core Chemical Features and Physicochemical Properties

This compound, also known as tert-butyl ((S)-1-(mercaptomethyl)-2-phenylethyl)carbamate, is a chiral organic compound with the molecular formula C₁₄H₂₁NO₂S. The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl group on the adjacent carbon to the thiol imparts specific chemical properties that are advantageous in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 141437-85-6 | N/A |

| Molecular Formula | C₁₄H₂₁NO₂S | N/A |

| Molecular Weight | 267.39 g/mol | N/A |

| Melting Point | 108-110 °C | N/A |

| Appearance | White to off-white solid | N/A |

| Chirality | (S)-enantiomer | N/A |

The Boc group provides a stable yet readily cleavable protection for the amine functionality, allowing for selective reactions at other parts of the molecule. It is typically stable under a variety of reaction conditions but can be efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA). The benzyl group contributes to the molecule's lipophilicity and can engage in hydrophobic interactions within the binding pockets of target enzymes. The thiol group is a key functional handle, enabling nucleophilic reactions, disulfide bond formation, and covalent interactions with specific biological targets, such as the active site cysteine residues of proteases.

Synthesis of this compound

The synthesis of this compound typically commences from the readily available and chiral amino acid, L-phenylalanine. A common synthetic strategy involves the reduction of the carboxylic acid functionality, followed by the introduction of the thiol group.

Caption: A general synthetic workflow for this compound.

Experimental Protocol:

Step 1: N-Boc Protection of L-Phenylalanine

-

Dissolve L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-